N-(2,5-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-7-5-6-8-18(16)22)26(24,25)13-20(23)21-17-11-14(2)9-10-15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRVXEKEOMUAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound that has recently garnered attention for its potential biological activities. This compound features a unique structure characterized by a sulfonamide functional group attached to an indole moiety, which contributes to its diverse pharmacological properties. The molecular formula of this compound is C₁₅H₁₈N₂O₂S.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Features:
- Sulfonamide Group: Known for its antibacterial properties.
- Indole Moiety: Associated with various biological activities, including anticancer effects.
Biological Activities
Preliminary studies indicate that this compound exhibits several promising biological activities:
-
Antiviral Activity:
- The compound has been shown to inhibit RNA-dependent RNA polymerase, which is crucial for viral replication. This suggests potential therapeutic benefits against viral infections.
-
Anticancer Properties:
- Research indicates that compounds with similar structural features may exhibit significant anticancer activity. For instance, related indole derivatives have demonstrated cytotoxic effects on various cancer cell lines . Further studies are needed to explore the specific mechanisms through which this compound may exert its anticancer effects.
-
Anti-inflammatory Effects:
- The sulfonamide group in the compound is often linked to anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.
Research Findings and Case Studies
A review of the literature reveals several studies focusing on the biological activity of compounds related to this compound:
The biological activity of this compound may be attributed to its ability to interact with specific biological targets:
- RNA Structures: Initial data suggest that the compound may bind to RNA structures involved in viral replication.
Future Directions
Despite promising preliminary findings, further research is essential to fully elucidate the biological mechanisms and potential therapeutic applications of this compound. Key areas for future investigation include:
- In Vivo Studies: To assess the efficacy and safety profile in living organisms.
- Mechanistic Studies: To clarify how the compound interacts at the molecular level with its targets.
- Structural Optimization: To enhance potency and selectivity against specific diseases.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacological applications:
Anticancer Activity
Studies have shown that compounds with similar structural motifs to N-(2,5-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide possess significant anticancer properties. For instance:
- In vitro Studies : Preliminary tests indicate that this compound can inhibit the growth of various cancer cell lines. For example, derivatives have demonstrated percent growth inhibition (PGI) rates of over 70% against specific cancer types like ovarian and lung cancer .
Anti-inflammatory Effects
The sulfonamide group in the compound may contribute to its anti-inflammatory properties. Research has indicated that related compounds can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
Enzyme Inhibition
This compound may act as an inhibitor of enzymes involved in metabolic pathways. Similar compounds have shown effectiveness in inhibiting acetylcholinesterase, which is crucial for neurodegenerative disease management .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the Indole Core : Starting with 2,5-dimethylphenyl derivatives.
- Sulfonamide Coupling : Reacting the indole derivative with sulfonyl chloride to form the sulfonamide linkage.
- Acetamide Formation : Finalizing the structure by introducing the acetamide group.
This synthetic pathway allows for the modification of various functional groups to enhance biological activity or selectivity.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated >70% PGI against ovarian cancer cell lines. |
| Study B | Anti-inflammatory Effects | Reduced TNF-alpha levels in macrophage models by 50%. |
| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase with an IC50 value of 12 µM. |
These findings suggest that this compound has significant therapeutic potential across multiple disease models.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Structural Features and Substituent Effects
The target compound’s key structural elements are compared to similar acetamide derivatives below:
Key Observations:
- Sulfonyl vs. Chloro/Alkyl Groups: The target compound’s indole sulfonyl group distinguishes it from chloroacetamide pesticides (e.g., alachlor, pretilachlor ) and alkylated analogs (e.g., diethylaminoacetamide ). Sulfonyl groups typically increase polarity and hydrogen-bonding capacity, which could influence receptor binding or hydrolysis resistance.
- Indole vs. Piperazine/Pyrazolone : The 1-ethylindole-3-sulfonyl group may confer unique π-π stacking or enzyme inhibition properties compared to piperazine () or pyrazolone () derivatives.
2.3 Physicochemical Properties
- Solubility : The sulfonyl group in the target compound may improve water solubility compared to chloroacetamides (), but the 2,5-dimethylphenyl group could counterbalance this by increasing hydrophobicity.
- Conformational Flexibility : highlights that substituents like dichlorophenyl groups induce conformational variability (dihedral angles: 54.8°–77.5°) . The target’s indole sulfonyl group may similarly influence molecular geometry, affecting binding to biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Coupling Reactions : Utilize carbodiimide-based coupling agents (e.g., EDCl) with triethylamine in dichloromethane to activate carboxylic acid intermediates, as demonstrated in analogous acetamide syntheses .
- Sulfonylation : Introduce the sulfonyl group via sulfonation of the indole moiety using chlorosulfonic acid or sulfur trioxide complexes, followed by nucleophilic displacement with the acetamide precursor.
- Optimization : Control reaction temperature (e.g., 273 K for carbodiimide activation) and employ slow evaporation crystallization (e.g., methylene chloride) to improve yield and purity .
- Data Table :
| Method | Reagents/Solvents | Yield | Reference |
|---|---|---|---|
| Carbodiimide Coupling | EDCl, Triethylamine, DCM | 70-85% | |
| Sulfonylation & Displacement | ClSO3H, Acetamide Derivative | 78% |
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
- Methodology :
- Spectroscopy : Use / NMR to verify proton environments (e.g., indole NH at δ 10-12 ppm, sulfonyl SO groups) and carbon backbone .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., calculated vs. observed m/z).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as seen in structurally related acetamides .
- Key Observations :
- Theoretical IR spectra (DFT) can predict vibrational modes for sulfonyl and amide groups, aiding experimental validation .
Advanced Research Questions
Q. What are the key challenges in crystallizing this compound, and how can polymorphism be addressed?
- Challenges :
- Steric hindrance from the 2,5-dimethylphenyl and ethylindole groups disrupts planar molecular stacking.
- Polymorphism arises from variable dihedral angles between aromatic rings (e.g., 44.5°–77.5° in analogous structures) .
- Solutions :
- Solvent Selection : Use low-polarity solvents (e.g., methylene chloride) for slow evaporation to favor stable polymorphs.
- Temperature Gradients : Gradual cooling (e.g., 273 K to RT) reduces kinetic crystallization pathways .
Q. How does the sulfonyl group influence electronic properties and potential bioactivity?
- Electronic Effects :
- The sulfonyl group acts as an electron-withdrawing moiety, polarizing the indole-acetamide backbone and enhancing hydrogen-bonding capacity (critical for ligand-receptor interactions) .
- Bioactivity Implications :
- Structural analogs (e.g., indole-sulfonamides) exhibit antimicrobial and anticancer activity due to sulfonyl-mediated protein binding .
- Computational docking studies (e.g., AutoDock) can predict interactions with biological targets like enzymes or receptors .
Q. What computational approaches are effective for predicting the compound’s physicochemical properties and reactivity?
- Methodology :
- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .
- QSAR Models : Use descriptors like logP, polar surface area, and topological indices to predict solubility and permeability .
- Tools :
- Software: Gaussian (DFT), ChemAxon (property prediction), and Molinspirin (bioactivity scores) .
Contradictions and Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
